3-(3-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyrazole ring fused to a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione typically involves the reaction of 3-phenyl-1H-pyrazole with piperidine-2,6-dione under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole and piperidine-2,6-dione are reacted in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine-2,6-dione: Similar structure with methyl groups on the pyrazole ring.
3-(3-aryl-1H-pyrazol-1-yl)piperidine-2,6-dione: Similar structure with different aryl groups on the pyrazole ring.
Uniqueness
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(3-phenylpyrazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)15-13)17-9-8-11(16-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,15,18,19) |
InChI Key |
ATYYODTWBKILMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.